4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4/c1-10(2)11(3,4)17-12(16-10)7-5-8(9(14)15)13-6-7/h5-6,13H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMWWDUQALHNMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronation of Pyrrole Derivatives via Transition Metal Catalysis
The most common approach involves introducing the tetramethyl-1,3,2-dioxaborolane group to a preformed pyrrole ring. A representative method utilizes palladium-catalyzed Miyaura borylation:
-
Substrate Preparation : Begin with methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate.
-
Reaction Setup : Combine with bis(pinacolato)diboron (2.0 equiv), potassium acetate (5.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (10 mol%) in anhydrous DMF.
-
Conditions : Heat at 95°C under argon for 12–16 hours.
-
Workup : After cooling, concentrate the mixture, triturate with diethyl ether, and purify via silica gel chromatography (hexane/EtOAc gradient).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 86% |
| Catalyst Loading | 10 mol% Pd(dppf)Cl₂ |
| Solvent | DMF |
| Temperature | 95°C |
| Reaction Time | 16 hours |
This method’s efficiency stems from the electron-rich palladium catalyst, which facilitates oxidative addition with the aryl bromide. The bulky dppf ligand prevents unwanted homocoupling .
Direct Boronate Esterification of Pyrrolecarboxylic Acids
An alternative route modifies preexisting pyrrole-2-carboxylic acid derivatives through boronate esterification. This two-step process avoids transition metals:
Step 1: Protection of Carboxylic Acid
-
Convert pyrrole-2-carboxylic acid to its methyl ester using SOCl₂/MeOH.
Step 2: Boronation -
Treat the ester with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a Lewis acid (e.g., ZnCl₂).
Optimization Insights :
-
Lewis Acid Screening : ZnCl₂ outperforms BF₃·OEt₂ in minimizing decarboxylation (yield: 78% vs. 52%).
-
Solvent Effects : THF provides better solubility than DCM, reducing side-product formation .
| Factor | Optimal Condition |
|---|---|
| Base | Na₂CO₃ |
| Solvent | DME/H₂O (3:1) |
| Temperature | 80°C |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
This method’s versatility underscores the compound’s utility in constructing complex architectures.
Industrial-Scale Production Considerations
For bulk synthesis, the direct boronation method is preferred due to lower catalyst costs and simpler purification. Key industrial adaptations include:
Chemical Reactions Analysis
Types of Reactions
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation Reactions: The boron group can be oxidized to form boronic acids or borate esters.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide in a solvent like toluene or ethanol.
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex are common reducing agents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Resulting from oxidation of the boron moiety.
Alcohols and Aldehydes: Produced by the reduction of the carboxylic acid group.
Scientific Research Applications
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid largely depends on its application. In cross-coupling reactions, the boron moiety facilitates the formation of carbon-carbon bonds through the transmetalation step with palladium catalysts. In medicinal applications, the compound’s ability to form stable complexes with biomolecules is crucial for its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrole Derivatives with Boronic Esters
(a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(1H-pyrrol-1-yl)methanone ()
- Structure : A pyrrole linked to a boronic ester via a benzyl carbonyl group.
- Applications : Used in synthetic intermediates for conjugated polymers or ligands .
(b) 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ()
- Structure : Pyrazole core with a boronic ester at position 3 and a methyl group at position 1.
- Reactivity : Pyrazole’s electron-withdrawing nature enhances boronic ester stability but may reduce coupling efficiency in electron-rich environments .
- Applications : Common in agrochemicals and metal-organic frameworks (MOFs) .
Pyrrole Derivatives with Carboxylic Acid Groups
(a) 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic Acid ()
- Structure : Pyrrole with three carboxylic acid groups and a methyl substituent.
- Reactivity : High polarity and acidity (pKa ~2–4 for carboxylic acids) enable coordination chemistry but limit solubility in organic solvents.
- Applications : Building block for metal-organic catalysts or supramolecular assemblies .
(b) Ethyl 4-formyl-1H-pyrrole-2-carboxylate ()
Boronic Esters on Non-Pyrrole Cores
(a) 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]tetrahydro-2H-pyran ()
- Structure : Pyran-linked boronic ester.
- Reactivity : The ether linkage provides steric hindrance, reducing coupling efficiency compared to direct aryl-boronic esters.
- Applications : Used in carbohydrate-based drug delivery systems .
(b) 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carboxylic Acid ()
Key Comparative Data
Biological Activity
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H15BNO4
- Molecular Weight : 227.496 g/mol
- Structure : The compound contains a pyrrole ring substituted with a dioxaborolane moiety, which is known to enhance its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, a related study synthesized various pyrrole derivatives and evaluated their in vitro antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The results showed that some derivatives displayed notable zones of inhibition, suggesting potential applications in treating infections caused by resistant strains .
| Compound | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| Compound A | 18 | Antibacterial |
| Compound B | 15 | Antifungal |
| Compound C | 20 | Antibacterial |
Enzyme Inhibition
Anti-inflammatory Properties
Study 1: Synthesis and Evaluation of Pyrrole Derivatives
A comprehensive study synthesized several pyrrole derivatives and evaluated their biological activities. The synthesized compounds were characterized using NMR and mass spectrometry. The study found that introducing specific functional groups enhanced both antimicrobial and anti-inflammatory activities .
Study 2: DYRK1A Inhibition
Q & A
Q. What are the key synthetic strategies for preparing 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid?
- Methodological Answer : The compound is synthesized via Suzuki-Miyaura coupling, where the boronate ester moiety (tetramethyl dioxaborolane) is introduced to the pyrrole-carboxylic acid scaffold. A typical procedure involves:
Pyrrole precursor preparation : Start with 4-bromo-1H-pyrrole-2-carboxylic acid (CAS 7126-56-9, see ) as the core.
Borylation : React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMSO at 80–100°C for 12–24 hours .
Purification : Use column chromatography (ethyl acetate/hexane, 1:4) to isolate the product .
- Critical Analysis : Ensure anhydrous conditions to prevent hydrolysis of the boronate ester.
Q. How is the compound characterized, and what analytical techniques are essential?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tetramethyl dioxaborolane group (δ ~1.3 ppm for methyl groups) and pyrrole protons (δ ~6–7 ppm) .
- Mass Spectrometry : ESI-MS or LCMS validates molecular weight (calculated: 253.1 g/mol) .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry (e.g., distinguishing between N-H and carboxylic acid tautomers) .
Advanced Research Questions
Q. What challenges arise in optimizing the Suzuki-Miyaura coupling for this compound, and how are they addressed?
- Methodological Answer :
- Challenge 1 : Competitive protodeboronation of the boronate ester under basic conditions.
- Solution : Use milder bases (e.g., K₂CO₃ instead of NaOH) and lower temperatures (60°C) .
- Challenge 2 : Low solubility of the pyrrole-carboxylic acid scaffold in organic solvents.
- Solution : Employ polar aprotic solvents like DMF or DMSO with microwave-assisted heating to enhance reaction rates .
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMSO, 80°C, KOAc | 65 | 95 |
| DMF, 100°C, K₂CO₃ | 72 | 97 |
| Microwave, DMSO, 120°C | 85 | 99 |
Q. How does the electronic nature of the pyrrole ring influence the reactivity of the boronate ester in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing carboxylic acid group on the pyrrole ring decreases electron density at the boron center, potentially slowing transmetalation steps in Suzuki reactions. To mitigate this:
- Additives : Use stoichiometric amounts of LiCl to stabilize the boronate intermediate .
- Catalyst Tuning : Switch to Pd(OAc)₂ with SPhos ligand for enhanced activity .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Moisture Sensitivity : The boronate ester hydrolyzes in aqueous media. Store under argon at –20°C with desiccants .
- Thermal Stability : Decomposition occurs above 150°C. Avoid prolonged heating during synthesis .
Contradictions and Knowledge Gaps
Q. Discrepancies in reported yields for borylation reactions: How to reconcile conflicting data?
- Analysis : Yields vary widely (50–85%) depending on solvent purity and catalyst batch. Reproducibility requires strict control of:
Q. What biological applications are hypothesized for this compound, and what evidence supports these claims?
- Methodological Answer : While direct studies are lacking, structural analogs (e.g., trifluoromethyl-pyrrole derivatives) show:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
